6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole typically involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are carefully controlled to ensure high yield and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability .
Chemical Reactions Analysis
6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as sodium metabisulphite.
Reduction: Reduction reactions may involve reagents like hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like hexane and water, and catalysts such as palladium . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: Known for its anticancer activity.
4-Bromo-2-nitro-6-(trifluoromethyl)aniline: Used in the synthesis of inhibitors for hepatitis C virus.
5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4: Another compound with potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
89427-24-7 |
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Molecular Formula |
C9H5BrF3N3O2 |
Molecular Weight |
324.05 g/mol |
IUPAC Name |
6-bromo-5-methyl-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5BrF3N3O2/c1-3-4(10)2-5-6(7(3)16(17)18)15-8(14-5)9(11,12)13/h2H,1H3,(H,14,15) |
InChI Key |
YUYRQXBFESASPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])N=C(N2)C(F)(F)F)Br |
Origin of Product |
United States |
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